molecular formula C16H13N7O2S B6508466 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894055-73-3

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Número de catálogo: B6508466
Número CAS: 894055-73-3
Peso molecular: 367.4 g/mol
Clave InChI: BSKADNVQPCUHQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring and substituted with a 5-methylisoxazole-acetamide side chain. This structure combines multiple pharmacophoric elements:

  • The 1,2,4-triazolo[4,3-b]pyridazine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
  • The 5-methylisoxazole moiety contributes to metabolic stability and solubility, as methylated heterocycles often resist oxidative degradation .

Propiedades

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-6-5-12(21-23(14)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKADNVQPCUHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, synthetic routes, and bioactivities are discussed below.

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Substituents (Position) Key Features Bioactivity Reference
Target Compound : N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 5-methylisoxazole (acetamide side chain)
- Pyridin-2-yl (position 6)
High polarity due to pyridine; enhanced metabolic stability Potential kinase inhibition (inferred from analogs)
Analog 1 : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide - Furan-2-yl (position 5)
- Amino group (position 4)
Reduced aromatic stacking vs. pyridine; increased hydrogen-bonding capacity Anti-exudative activity (50% reduction in rat edema at 25 mg/kg)
Analog 2 : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides - Pyrazole (position 5)
- Phenyl (position 4)
Bulky substituents limit solubility; moderate logP values Antibacterial (MIC: 8–32 µg/mL against S. aureus)
Analog 3 : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide - 4-ethoxyphenyl (position 6)
- Thiadiazole (side chain)
Ethoxy group increases lipophilicity; thiadiazole enhances bioavailability Not reported; structural similarity suggests pesticidal potential

Key Findings:

Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may improve target binding compared to furan-2-yl (Analog 1) or phenyl (Analog 3), as pyridine’s nitrogen enables stronger dipole interactions .

Synthetic Routes: The target compound is likely synthesized via KOH-mediated alkylation of a triazolopyridazine-thiol intermediate, followed by coupling with 5-methylisoxazole-acetamide (methods inferred from Analog 1’s synthesis) . In contrast, Analog 3 employs Paal-Knorr condensation to modify the triazole ring, which introduces variability in regioselectivity .

Metabolic and Pharmacokinetic Profiles: The 5-methylisoxazole group in the target compound confers greater metabolic stability than the thiadiazole in Analog 3, which may undergo faster hepatic clearance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.